molecular formula C13H26O5 B12961101 1,1,5,5-Tetraethoxypentan-3-one CAS No. 77070-79-2

1,1,5,5-Tetraethoxypentan-3-one

Cat. No.: B12961101
CAS No.: 77070-79-2
M. Wt: 262.34 g/mol
InChI Key: SKWQOUNOSJOOCR-UHFFFAOYSA-N
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Description

1,1,5,5-Tetraethoxypentan-3-one is an organic compound with the molecular formula C13H26O5 and a molecular weight of 262.34 g/mol It is a ketone derivative characterized by the presence of four ethoxy groups attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,5,5-Tetraethoxypentan-3-one can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethanol in the presence of an acid catalyst. The reaction proceeds through a series of steps, including esterification and ketonization, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1,5,5-Tetraethoxypentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,1,5,5-Tetraethoxypentan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,5,5-Tetraethoxypentan-3-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymatic reactions, participating in metabolic pathways that lead to the formation of biologically active molecules. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical research .

Comparison with Similar Compounds

Similar Compounds

    1,1,5,5-Tetramethoxypentan-3-one: Similar in structure but with methoxy groups instead of ethoxy groups.

    1,1,5,5-Tetraethoxyhexan-3-one: Similar but with an extended carbon chain.

    1,1,5,5-Tetraethoxybutan-3-one: Similar but with a shorter carbon chain.

Uniqueness

1,1,5,5-Tetraethoxypentan-3-one is unique due to its specific arrangement of ethoxy groups and its pentanone backbone. This structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

77070-79-2

Molecular Formula

C13H26O5

Molecular Weight

262.34 g/mol

IUPAC Name

1,1,5,5-tetraethoxypentan-3-one

InChI

InChI=1S/C13H26O5/c1-5-15-12(16-6-2)9-11(14)10-13(17-7-3)18-8-4/h12-13H,5-10H2,1-4H3

InChI Key

SKWQOUNOSJOOCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)CC(OCC)OCC)OCC

Origin of Product

United States

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